molecular formula C14H20N2O3 B3166600 (2-Hydroxyimino-2-P-tolyl-ethyl)-carbamic acid tert-butyl ester CAS No. 912762-60-8

(2-Hydroxyimino-2-P-tolyl-ethyl)-carbamic acid tert-butyl ester

Cat. No. B3166600
CAS RN: 912762-60-8
M. Wt: 264.32 g/mol
InChI Key: UAQXCAOHTVNFIN-FOWTUZBSSA-N
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Description

2-Hydroxyimino-2-P-tolyl-ethyl)-carbamic acid tert-butyl ester (HIPTBE) is a small molecule that has been widely studied for its potential applications in scientific research. It is a derivative of the carbamic acid group and has been found to have a range of biochemical and physiological effects. HIPTBE is an important chemical reagent and has been widely used in laboratory experiments due to its low toxicity and easy synthesis.

Scientific Research Applications

Synthesis and Characterization

  • Diastereoselective Intramolecular α-Amidoalkylation Reactions : The chemical has been used in the synthesis of L-DOPA derivatives and asymmetric synthesis of pyrrolo[2,1-a]isoquinolines, indicating its role in complex organic synthesis and pharmaceutical applications (Garcia et al., 2006).

  • Crystallographic Studies : It has been subject to crystallographic studies, which provided insights into its molecular conformation and interactions, highlighting its utility in material science and structural chemistry (Kant, Singh & Agarwal, 2015).

  • Ester Hydrolysis and Oxidative Degradation : Studies have been conducted on the hydrolysis of its esters and their oxidative degradation, shedding light on its chemical stability and reactivity, which is essential for its application in various chemical processes (Qi, Hülsmann & Godt, 2016).

Surface Modification and Bioconjugation

  • Thermal Lithography of Polymer Films : The compound has been used in the local thermal activation of thin polymer films for area-selective surface chemical modification, proving its potential in nanotechnology and material engineering (Duvigneau, Schönherr & Vancso, 2008).

  • Conversion to Acid Chlorides : Research indicates its conversion to acid chlorides using thionyl chloride, opening pathways for its use in organic synthesis and pharmaceutical manufacturing (Greenberg & Sammakia, 2017).

  • Polymerization and Surface Chemistry : The compound has been utilized in the synthesis and polymerization of functional cyclic esters, indicating its role in creating materials with specific properties (Trollsås et al., 2000).

properties

IUPAC Name

tert-butyl N-[(2Z)-2-hydroxyimino-2-(4-methylphenyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10-5-7-11(8-6-10)12(16-18)9-15-13(17)19-14(2,3)4/h5-8,18H,9H2,1-4H3,(H,15,17)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQXCAOHTVNFIN-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NO)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/O)/CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Hydroxyimino-2-P-tolyl-ethyl)-carbamic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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